molecular formula C7H12 B14537466 2-Methyl-1,1'-bi(cyclopropane) CAS No. 61975-80-2

2-Methyl-1,1'-bi(cyclopropane)

Cat. No.: B14537466
CAS No.: 61975-80-2
M. Wt: 96.17 g/mol
InChI Key: LZNYLLCUOXRKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,1’-bi(cyclopropane) is a unique organic compound characterized by its two cyclopropane rings connected through a single carbon atom, with a methyl group attached to one of the cyclopropane rings. Cyclopropane derivatives are known for their strained ring structures, which impart unique chemical reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane derivatives, including 2-Methyl-1,1’-bi(cyclopropane), often involves the reaction of alkenes with carbenes or carbenoid reagents. One common method is the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple are used to generate the carbene intermediate that reacts with the alkene to form the cyclopropane ring .

Industrial Production Methods

Industrial production of cyclopropane derivatives typically involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropane carboxylic acids, cyclopropane alcohols, and various substituted cyclopropane derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-1,1’-bi(cyclopropane) involves its interaction with various molecular targets and pathways. The strained ring structure of cyclopropane derivatives makes them highly reactive, allowing them to participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,1’-bi(cyclopropane) is unique due to its bi-cyclopropane structure, which imparts additional strain and reactivity compared to simpler cyclopropane derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

61975-80-2

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

1-cyclopropyl-2-methylcyclopropane

InChI

InChI=1S/C7H12/c1-5-4-7(5)6-2-3-6/h5-7H,2-4H2,1H3

InChI Key

LZNYLLCUOXRKDD-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.